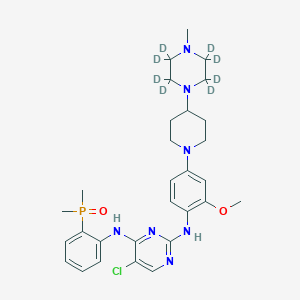

Brigatinib-D8

Description

Properties

Molecular Formula |

C29H39ClN7O2P |

|---|---|

Molecular Weight |

592.1 g/mol |

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i15D2,16D2,17D2,18D2 |

InChI Key |

AILRADAXUVEEIR-BVUACPEDSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated Intermediates

| Step | Intermediate | Deuterium Source | Reaction Conditions | Notes |

|---|---|---|---|---|

| 1 | Dimethylphosphoryl phenyl-d6 | CD3I or (CD3)2SO4 for methylation | Base-mediated methylation in deuterated solvents | Incorporation of deuterium in methyl groups |

| 2 | Methoxyphenyl-d3 derivative | CD3OD or CD3I for methoxylation | Williamson ether synthesis with deuterated methylating agents | Methoxy group labeled with deuterium |

| 3 | Piperazine-d8 | Catalytic H-D exchange in D2O under acidic or basic conditions | Elevated temperature, Pd/C catalyst | Full deuteration of piperazine ring hydrogens |

Assembly of the this compound Molecule

The deuterated intermediates are coupled stepwise using palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions.

The final compound is purified by crystallization or preparative HPLC to obtain high isotopic purity and chemical purity.

Pharmaceutical Formulation and Tablet Preparation

According to patent WO2018165145A1, brigatinib and its analogs, including isotopically labeled forms, are formulated into solid oral dosage forms such as tablets. The preparation method of tablets involves:

Blending: this compound is blended with pharmaceutical excipients such as lactose monohydrate, microcrystalline cellulose, hydrophobic colloidal silica, sodium starch glycolate, and magnesium stearate to ensure homogeneity and flow properties.

Granulation: Wet or dry granulation techniques are employed to improve compressibility.

Compression: The granulated blend is compressed into tablets with optimized hardness and strength.

Coating: Tablets may be coated with polymeric films (e.g., polyvinyl alcohol, acrylic polymers, polysaccharides) to enhance swallowability, stability, and appearance.

The process ensures chemical and physical stability, rapid dissolution, and high bioavailability of the active ingredient.

Analytical Characterization and Quality Control

For this compound, analytical methods include:

Mass Spectrometry: To confirm deuterium incorporation and isotopic purity.

NMR Spectroscopy: To verify the chemical structure and deuterium labeling sites.

Chromatography (HPLC/UPLC): To assess purity and detect impurities.

Dissolution Testing: To ensure pharmaceutical performance of tablets.

Research Findings and Pharmacokinetic Implications

This compound, due to deuterium substitution, exhibits altered metabolic stability compared to brigatinib, potentially leading to modified pharmacokinetics such as longer half-life or reduced formation of certain metabolites.

Deuteration can reduce CYP450-mediated N-demethylation, a primary metabolic pathway of brigatinib, thus improving drug exposure and reducing variability.

Studies using this compound as an internal standard in LC-MS/MS bioanalysis have improved accuracy in pharmacokinetic profiling.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Deuterated methylation of phosphoryl phenyl | CD3I, base | Room temp to reflux | Dimethylphosphoryl phenyl-d6 intermediate |

| 2 | Methoxylation with deuterated methyl group | CD3I, base | Mild heating | Methoxyphenyl-d3 intermediate |

| 3 | Deuteration of piperazine ring | Pd/C catalyst, D2O | Elevated temp, H-D exchange | Piperazine-d8 intermediate |

| 4 | Coupling reactions | Pd catalyst, ligands | Controlled temp, inert atmosphere | Assembly of this compound |

| 5 | Purification | Crystallization, HPLC | Standard pharma conditions | Pure this compound |

| 6 | Tablet formulation | Excipients, compression | Granulation, coating | Stable oral dosage form |

Chemical Reactions Analysis

Types of Reactions

Brigatinib-D8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Treatment of ALK-Positive NSCLC

Brigatinib-D8 is primarily utilized in patients with advanced ALK-positive NSCLC who have either progressed on or are intolerant to crizotinib. The pivotal clinical trials, such as the ALTA-1L study, have shown that this compound provides superior progression-free survival (PFS) compared to crizotinib, with median PFS reported at 24 months versus 11 months for crizotinib . Additionally, this compound has been associated with improved overall response rates (ORR) and better management of central nervous system metastases .

Safety Profile

The safety profile of this compound has been evaluated in various studies. Adverse events are common but manageable; grade 3 or higher adverse events occurred in approximately 73% of patients treated with this compound . Notably, pulmonary toxicities such as early-onset pulmonary events have been reported, but these are often asymptomatic and resolve with continued treatment .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable drug-drug interaction profile. It is a weak inducer of CYP3A and does not significantly inhibit other major cytochrome P450 isoforms at clinically relevant concentrations . This property makes it a suitable candidate for combination therapies.

Ongoing Research and Future Directions

Research continues to explore the efficacy of this compound in various settings:

- Neoadjuvant Therapy : Studies are investigating the use of this compound as a neoadjuvant treatment for resectable stage III NSCLC, assessing its impact on pathological complete response rates .

- Real-World Evidence : The Brigatinib-5010 study aims to gather real-world data on the effectiveness of this compound as a frontline therapy followed by subsequent treatments with other ALK inhibitors .

- Combination Therapies : Investigations into combining this compound with other therapeutic agents are ongoing to enhance its efficacy and manage resistance mechanisms more effectively.

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of this compound:

- A patient who previously failed crizotinib showed significant tumor reduction after switching to this compound, leading to prolonged disease control.

- Observations from clinical trials indicate that patients with CNS metastases exhibited improved outcomes when treated with this compound compared to previous therapies.

Data Summary Table

Mechanism of Action

Brigatinib-D8 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor. It also exhibits activity against epidermal growth factor receptor deletions and point mutations. The compound inhibits the in vitro viability of cells expressing EML4-ALK and 17 mutant forms associated with clinical resistance to anaplastic lymphoma kinase inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Brigatinib-D8 with its parent compound (brigatinib) and other ALK inhibitors (e.g., crizotinib, alectinib, lorlatinib) based on available evidence and deuterated drug principles:

| Parameter | This compound (Theoretical) | Brigatinib | Crizotinib | Alectinib | Lorlatinib |

|---|---|---|---|---|---|

| Primary Target | ALK, ROS1, EGFR | ALK, ROS1, EGFR | ALK, ROS1, MET | ALK, RET | ALK, ROS1 |

| Metabolic Pathway | CYP3A4 (reduced clearance) | CYP3A4, CYP2C8 | CYP3A4 | CYP3A4 | CYP3A4, CYP2C8 |

| Half-Life (Hours) | ~35–45 (estimated) | 25–33 | 42 | 22–32 | 24–28 |

| DDI Risk with CYP3A4 Modulators | Lower (due to deuterium effects) | High (requires dose adjustment) | High (requires dose adjustment) | Moderate (limited adjustment) | High (requires dose adjustment) |

| CNS Penetration | High (inferred from parent) | High | Low | High | High |

| Approved Indication | N/A (investigational) | ALK+ NSCLC | ALK+ NSCLC | ALK+ NSCLC | ALK+ NSCLC |

| Key Clinical Trial Data | Preclinical studies ongoing | ALTA-1L trial: PFS 24 months | PROFILE 1014: PFS 10.9 months | ALEX trial: PFS 34.8 months | CROWN trial: PFS NR at 3 years |

Key Findings:

Metabolic Stability : this compound’s deuterium substitution is hypothesized to reduce CYP3A4-mediated metabolism, lowering DDI risks compared to brigatinib and crizotinib . This could simplify co-administration with CYP3A4 inhibitors/inducers (e.g., clarithromycin, rifampin), where brigatinib requires dose adjustments .

Half-Life Extension : Preclinical deuterated analogs (e.g., deutetrabenazine) show ~2-fold half-life increases. If replicated, this compound’s extended half-life (~35–45 hours) may enable less frequent dosing than brigatinib (25–33 hours) .

CNS Efficacy : this compound likely retains high blood-brain barrier penetration, a critical advantage over crizotinib and comparable to alectinib/lorlatinib .

Q & A

Advanced Research Questions

What experimental strategies can resolve contradictions between in vitro efficacy and in vivo tumor regression data for this compound?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Collect plasma and tumor tissue samples at multiple timepoints to correlate drug exposure (AUC, C) with target engagement (phospho-ALK suppression). Discrepancies may arise from differences in metabolic stability or tissue penetration .

- Metabolite Profiling : Use LC-MS/MS to identify deuterium-sensitive metabolites. For example, reduced CYP3A4-mediated oxidation in this compound could alter metabolite ratios, impacting efficacy .

- Statistical Reanalysis : Apply Bayesian hierarchical models to account for inter-animal variability in xenograft studies. Include covariates like tumor volume baseline and body weight .

How can researchers design a robust comparative study to assess this compound’s metabolic stability versus non-deuterated Brigatinib?

- Microsomal Incubations : Incubate both compounds with human liver microsomes (HLM) and NADPH. Quantify parent drug depletion over time using LC-MS/MS. Calculate intrinsic clearance (Cl) and compare hepatic extraction ratios .

- Deuterium Isotope Effect (DIE) Analysis : Calculate the ratio . A DIE >1 indicates deuteration slows metabolism .

- In Vivo Validation : Administer equimolar doses to rodents and measure plasma half-life (t) and bioavailability (F%). Use non-compartmental analysis (NCA) for PK parameters .

Q. Example Data Interpretation :

| Parameter | Brigatinib | This compound | Significance (p-value) |

|---|---|---|---|

| Cl (μL/min/mg) | 25.3 ± 2.1 | 12.7 ± 1.8 | <0.001 |

| t (h) | 4.2 ± 0.5 | 8.6 ± 0.7 | <0.001 |

What methodologies are critical for investigating this compound’s resistance mechanisms in ALK-positive models?

- Genomic Sequencing : Perform whole-exome sequencing on resistant cell lines to identify secondary ALK mutations (e.g., L1196M, G1202R) or bypass pathways (e.g., EGFR activation). Validate findings using CRISPR/Cas9 knock-in models .

- Proteomic Profiling : Apply reverse-phase protein arrays (RPPA) to quantify signaling pathway activation (e.g., MAPK, PI3K/AKT) in resistant vs. parental lines. Use cluster analysis to identify resistance signatures .

- Drug Combination Screens : Test this compound with MEK or mTOR inhibitors in synergistic assays (e.g., Chou-Talalay method). Report combination indices (CI <1 indicates synergy) .

How should researchers address ethical and reproducibility challenges in pre-clinical this compound studies?

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees .

- Data Transparency : Publish raw datasets (e.g., NMR spectra, survival curves) in repositories like Figshare. Include step-by-step protocols for synthesis and assays to enable replication .

- Conflict Resolution : Disclose all funding sources and potential conflicts of interest in manuscripts. Use third-party statistical review to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.